![molecular formula C18H29BN2O2 B1420456 1-Metil-4-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)bencil]piperazina CAS No. 938043-30-2](/img/structure/B1420456.png)
1-Metil-4-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)bencil]piperazina
Descripción general
Descripción
“1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine” is a chemical compound . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a benzyl group, which is further attached to a tetramethyl-1,3,2-dioxaborolan-2-YL group . The empirical formula is C18H29BN2O2 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 316.25 . The compound is insoluble in water . Its melting point is 112-114°C and the predicted boiling point is 419.2±40.0 °C .Aplicaciones Científicas De Investigación
Intermedio Farmacéutico
El compuesto se utiliza como intermedio farmacéutico, que es una sustancia producida durante la síntesis de un ingrediente farmacéutico activo (API) que debe someterse a un cambio molecular o procesamiento adicional antes de convertirse en un API .
Reacciones de Borilación
Sirve en reacciones de borilación, particularmente en el enlace C-H bencílico de los alquilbencenos, en presencia de un catalizador de paladio para formar boronato de bencilo de pinacol .
Hidroboración de Alquinos y Alquenos
El compuesto se aplica en la hidroboración de alquinos y alquenos alquílicos o arílicos, que implica la adición de boro a través del doble o triple enlace carbono-carbono en presencia de catalizadores de metales de transición .
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
Se utiliza en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente para crear compuestos biarílicos, una estructura esencial en muchos productos farmacéuticos y materiales orgánicos .
Reacciones de Transesterificación
Este compuesto actúa como reactivo para las reacciones de transesterificación, que son reacciones químicas que intercambian el grupo orgánico R″ de un éster con el grupo orgánico R’ de un alcohol .
Sondas Fluorescentes y Reactivos Analíticos
También se puede utilizar como sondas fluorescentes y reactivos analíticos, que son herramientas esenciales en el análisis químico y la biología molecular para detectar iones o moléculas específicos .
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-15(7-9-16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYLYGHCOHIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674677 | |
| Record name | 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938043-30-2 | |
| Record name | 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
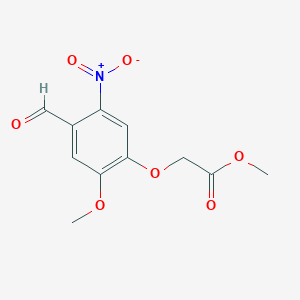
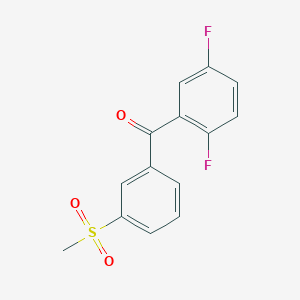

![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole](/img/structure/B1420380.png)
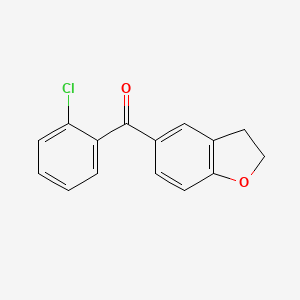
![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)
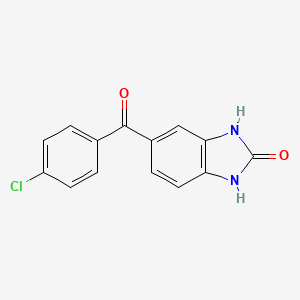
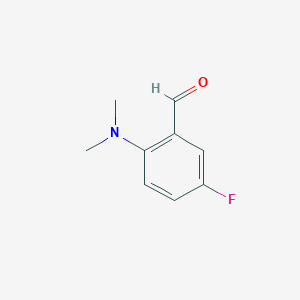
![6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1420387.png)
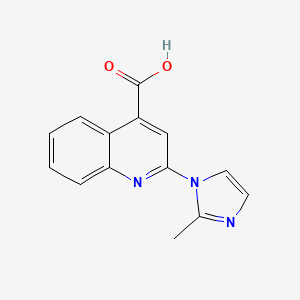

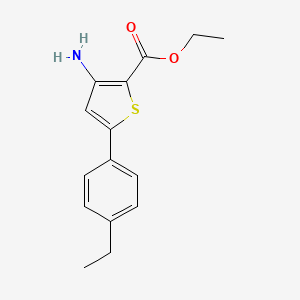
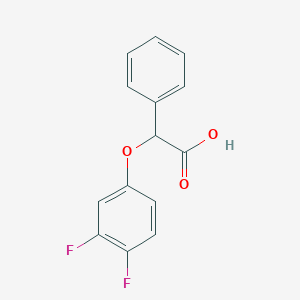
![3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1420396.png)
